![molecular formula C10H10BrNO3 B1273893 4-[(4-溴苯基)氨基]-4-氧代丁酸 CAS No. 25589-41-7](/img/structure/B1273893.png)
4-[(4-溴苯基)氨基]-4-氧代丁酸
描述
4-[(4-Bromophenyl)amino]-4-oxobutanoic acid, otherwise known as 4-BPA, is a synthetic compound used in a variety of scientific research applications. It is a derivative of the amino acid 4-aminobutanoic acid and is commonly used as a building block in organic synthesis. 4-BPA is a versatile compound and has been used in the synthesis of a variety of other compounds, including drugs, dyes, and agrochemicals.
科学研究应用
表面活性剂合成
该化合物已被用于合成新型表面活性剂。具有苯等芳香基团的表面活性剂因其独特的结构而在工业上具有广泛的应用。 它们在胶束催化、合成脂质和两亲性物质以及提高采油率 (EOR) 工艺中特别有用 .
铜催化的交叉偶联反应
该化合物可作为铜催化的交叉偶联反应的先驱。 这些反应对于创造复杂分子至关重要,用于各种化学研究应用,包括开发含有苯环的新型表面活性剂 .
胶束催化
由于其芳香结构,4-[(4-溴苯基)氨基]-4-氧代丁酸可用于胶束催化。 该过程对于加速化学反应非常重要,其中表面活性剂胶束充当反应介质 .
合成脂质和两亲性物质
该化合物的结构有利于合成合成脂质和两亲性物质。 这些在脂质双层和膜的研究中至关重要,脂质双层和膜是细胞膜的基本组成部分,在药物递送系统中至关重要 .
提高采油率 (EOR)
在石油工业中,该化合物可应用于 EOR 技术。 表面活性剂特性有助于降低水和油之间的表面张力,提高从储层中提取石油的效率 .
安全和危害
作用机制
Target of Action
Compounds with similar structures have been known to interact with various cellular components, influencing their function .
Mode of Action
The mode of action of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid involves a series of chemical reactions. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets .
Biochemical Pathways
Similar compounds have been involved in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a crucial process in organic chemistry .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Similar compounds have shown various biological activities, such as anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and stability .
生化分析
Biochemical Properties
4-[(4-Bromophenyl)amino]-4-oxobutanoic acid plays a significant role in biochemical reactions due to its structural features. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles . Additionally, the amino group in 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid can form hydrogen bonds with proteins, influencing their structure and function. The interactions of this compound with enzymes such as proteases and kinases can modulate their activity, leading to changes in metabolic pathways and cellular processes.
Cellular Effects
The effects of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of transcription factors, leading to changes in gene expression patterns . Additionally, 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid can modulate cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . These binding interactions can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, the inhibition of kinases by 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid can disrupt cell signaling pathways, resulting in altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties, which can impact the overall effects of the compound on cellular processes.
Dosage Effects in Animal Models
The effects of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways . At higher doses, it can cause toxic or adverse effects, such as cellular toxicity and organ damage. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
4-[(4-Bromophenyl)amino]-4-oxobutanoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, it can inhibit the activity of enzymes involved in glycolysis, leading to changes in the levels of metabolic intermediates. Additionally, 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid can interact with cofactors such as NADH and ATP, further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters . Once inside the cell, 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid can also affect its interactions with other biomolecules, further modulating its biochemical effects.
属性
IUPAC Name |
4-(4-bromoanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQBQVIGARYLLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385217 | |
| Record name | 4-(4-Bromoanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25589-41-7 | |
| Record name | 4-(4-Bromoanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-BROMOSUCCINANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


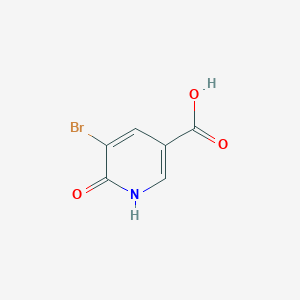


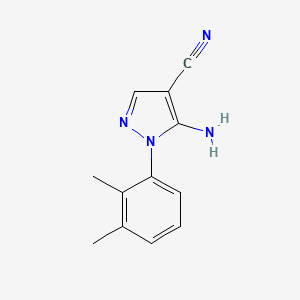

![1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1273822.png)

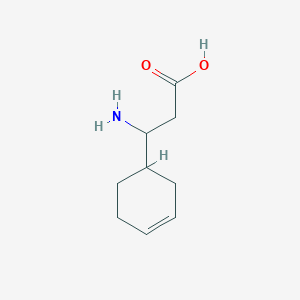
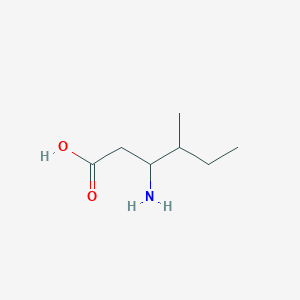

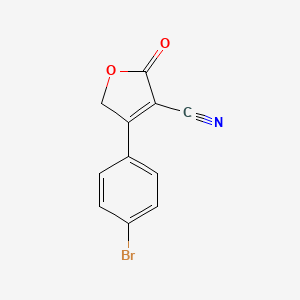
![7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1273836.png)

![1-[4-(2-Propynyloxy)phenyl]-1-ethanone](/img/structure/B1273840.png)
